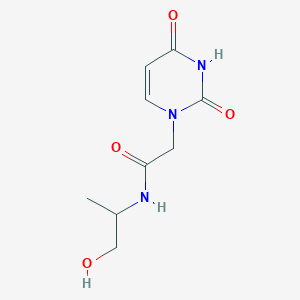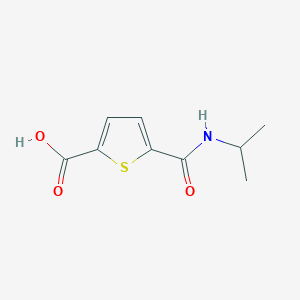
2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a heterocyclic compound with a molecular formula of C9H10N2O3S and a molecular weight of 234.25 g/mol.
Wirkmechanismus
The exact mechanism of action of DPTA is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. DPTA may also act by scavenging free radicals, which are responsible for oxidative stress in cells. Additionally, DPTA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DPTA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may be beneficial for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's. DPTA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPTA in lab experiments is its cost-effectiveness and ease of synthesis. DPTA is also relatively stable and can be stored for long periods without degradation. However, one limitation of using DPTA is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of DPTA. One potential direction is the development of DPTA-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPTA and its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the synthesis method of DPTA can be optimized to improve its solubility and stability, making it more suitable for use in lab experiments.
Synthesemethoden
The synthesis method of DPTA involves the reaction of 4-amino-1H-pyrazole-3,5-dicarbonitrile with 3-mercapto-2-oxothiazolidin-4-ylacetic acid in the presence of a base. The reaction yields DPTA as a white crystalline powder with a purity of over 98%. The synthesis method of DPTA is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
DPTA has various potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DPTA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce oxidative stress in cells. Furthermore, DPTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-9(12-8-4-10-11-5-8)3-7-1-2-16(14,15)6-7/h4-5,7H,1-3,6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGYVABMFHDOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)


![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)